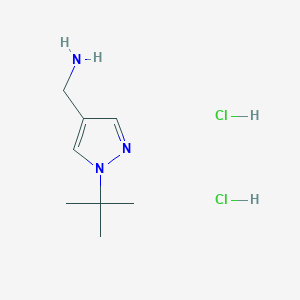
2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline” is a chemical compound that falls under the category of quinoxalines . Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring . This compound is a versatile chemical used in scientific research, suitable for various applications including drug development, material synthesis, and biological studies.
Synthesis Analysis
Quinoxalines can be synthesized by a variety of methods. One common method involves the condensation of 1,2-diamines with 1,2-diketones . In one study, a series of quinoxaline derivatives were efficiently synthesized using 1 wt.% of titanium silicate (TS-1) catalyzed reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature . This reaction is scalable to multigram scale and the catalyst is recyclable .Molecular Structure Analysis
The molecular formula of “2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline” is C23H20N2O . The molecular weight of this compound is 340.42 .Chemical Reactions Analysis
Quinoxalines can undergo a variety of chemical reactions. For instance, copper-catalyzed condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide, in a one-pot three-component reaction enables the synthesis of quinoxalines in good yields .Wissenschaftliche Forschungsanwendungen
1. Design and Development of Bioactive Molecules Quinoxaline has been used extensively in the design and development of numerous bioactive molecules . This is due to its wide range of physicochemical and biological activities .
Dyes and Fluorescent Materials
Quinoxaline scaffolds have been utilized in the creation of dyes and fluorescent materials . These materials can be used in a variety of applications, from clothing to scientific research.
Electroluminescent Materials
Quinoxaline-based compounds have been used in the development of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field.
4. Organic Sensitizers for Solar Cell Applications Quinoxaline derivatives have been used as organic sensitizers in solar cell applications . They can help to increase the efficiency of solar cells.
Polymeric Optoelectronic Materials
Quinoxaline has been used in the development of polymeric optoelectronic materials . These materials have applications in devices such as organic light-emitting diodes (OLEDs) and solar cells.
Green Synthesis
Quinoxaline derivatives have been synthesized using environmentally friendly methods . This green synthesis approach is important for sustainable chemistry.
Eigenschaften
IUPAC Name |
2-benzyl-3-(2,4-dimethylphenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-16-12-13-22(17(2)14-16)26-23-21(15-18-8-4-3-5-9-18)24-19-10-6-7-11-20(19)25-23/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWWDMKIGLQPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2638938.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2638943.png)

![4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2638947.png)
![6-(Pyridin-3-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2638948.png)


![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2638953.png)


